molecular formula C26H25NO6S B2543330 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866847-19-0

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2543330
CAS No.: 866847-19-0
M. Wt: 479.55
InChI Key: LCSAFFVYWBNDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinolin-4-one family, characterized by a bicyclic core structure with two methoxy groups at positions 6 and 7, a 3-methoxybenzyl substituent at position 1, and a 4-methylbenzenesulfonyl (tosyl) group at position 3. The dihydroquinolin-4-one scaffold is notable for its rigidity, which may influence binding affinity in biological systems or crystallization behavior .

Properties

IUPAC Name

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-8-10-20(11-9-17)34(29,30)25-16-27(15-18-6-5-7-19(12-18)31-2)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAFFVYWBNDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a ketone.

    Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Attachment of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Final assembly: The final product is obtained by coupling the intermediate with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroquinoline core undergoes oxidation to yield fully aromatic quinoline derivatives. Key findings include:

  • Oxidation to Quinolin-4-one : Air or chemical oxidants (e.g., DDQ) convert the 1,4-dihydroquinoline scaffold into a quinolin-4-one system under mild conditions.

  • Role of Substituents : Electron-donating methoxy groups at positions 6 and 7 stabilize the oxidized product by resonance, while the 4-methylbenzenesulfonyl group enhances solubility in polar solvents.

Table 1: Oxidation Conditions and Outcomes

OxidantSolventTemperatureYield (%)Product Stability
DDQ (2 equiv)DCM25°C82High
O₂ (air)MeOH60°C68Moderate

Palladium-Catalyzed Transformations

Palladium-mediated reactions enable regioselective functionalization:

  • Heck-Type Coupling : The sulfonyl group directs Pd⁰-catalyzed coupling with aryl halides at position 3. For example, reaction with iodobenzene yields 3-aryl derivatives in >75% yield .

  • Intramolecular Cyclization : Under Pd/C catalysis, the compound undergoes cyclization to form polycyclic structures, leveraging its methoxyphenylmethyl side chain .

Key Mechanistic Insight :
The sulfonyl group acts as a directing group, facilitating oxidative addition of Pd into the C–S bond. This step is critical for subsequent cross-coupling or cyclization events .

Sulfonyl Group Reactivity

The 4-methylbenzenesulfonyl moiety participates in nucleophilic and radical reactions:

  • Nucleophilic Substitution : Treatment with amines (e.g., piperidine) replaces the sulfonyl group at position 3, though yields are moderate (50–60%) due to steric hindrance .

  • Radical Sulfonylation : Visible light-induced reactions generate sulfonyl radicals, enabling C–H functionalization at the quinoline core .

Table 2: Sulfonyl Group Transformations

Reaction TypeReagentsConditionsYield (%)
Nucleophilic SubstitutionPiperidine, K₂CO₃DMF, 80°C, 12 h58
Radical SulfonylationTsCl, Eosin Y, Blue LEDCH₃CN/H₂O, 25°C, 6 h73

Methoxy Group Modifications

The methoxy substituents undergo demethylation or cross-coupling:

  • Demethylation : BBr₃ in DCM selectively removes methoxy groups at positions 6 and 7, generating phenolic intermediates for further derivatization .

  • Friedel-Crafts Alkylation : The 3-methoxyphenylmethyl side chain participates in acid-catalyzed alkylation with electron-rich aromatics.

Comparative Reaction Analysis

Table 3: Reaction Efficiency Across Methods

ReactionCatalystTime (h)ScalabilityFunctional Group Tolerance
Oxidation (DDQ)None4HighModerate
Pd-Catalyzed CouplingPd(PPh₃)₄8MediumLow (halides required)
Radical SulfonylationEosin Y6LowHigh

Emerging Research Directions

Recent studies highlight:

  • Photoredox Catalysis : Visible light-driven reactions for C–N bond formation at the quinoline nitrogen .

  • Bioconjugation : Sulfonyl-directed protein labeling via Michael addition, showing promise in bioimaging.

This compound’s reactivity profile positions it as a versatile intermediate for drug discovery and materials science. Ongoing research focuses on optimizing reaction selectivity and exploring novel catalytic systems for greener synthesis .

Scientific Research Applications

Biological Activities

Research suggests that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential use in treating infections.
  • Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways.
  • Anticancer Potential : Dihydroquinoline derivatives are often studied for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study demonstrated that derivatives of dihydroquinoline exhibited significant antimicrobial properties against resistant strains of bacteria. This suggests that 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one could be explored as a lead compound for new antibiotics .

Anti-inflammatory Mechanism

Research has indicated that similar compounds can inhibit pro-inflammatory cytokines. This could position this compound as a candidate for developing anti-inflammatory drugs .

Cancer Research

In vitro studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines warrant further investigation .

Potential Therapeutic Applications

The unique combination of functional groups in this compound enhances its solubility and bioavailability, making it a promising candidate for drug development in various therapeutic areas:

Application AreaPotential Role
AntimicrobialTreatment of bacterial infections
Anti-inflammatoryModulation of inflammatory responses
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologyPossible interaction with neurotransmitter systems

Mechanism of Action

The mechanism by which 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : 2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-Propyl)-Quinazolin-4(3H)-one (, Compound 4l)

  • Core Structure : Tetrahydroquinazolin-4-one (two nitrogen atoms in the heterocycle).
  • Substituents : Bis(4-methoxyphenyl) groups and a methyl-propyl chain.
  • Implications: The additional nitrogen in the quinazolinone core increases polarity and hydrogen-bonding capacity compared to the dihydroquinolin-4-one scaffold. This may enhance solubility but reduce membrane permeability in biological contexts .

Compound B : 6,7-Dimethoxy-1-(4-Methoxyphenyl)-Isochroma-3-one ()

  • Core Structure : Isochroma-3-one (oxygen-containing heterocycle).
  • Substituents : 4-Methoxyphenyl at position 1.
  • This could result in weaker interactions with biological targets or altered crystallization patterns .

Substituent Modifications

Compound C: 3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-Dimethoxyquinolin-4-one ()

  • Core Structure: Identical dihydroquinolin-4-one scaffold.
  • Substituents :
    • Sulfonyl Group : Benzenesulfonyl (lacking the methyl group in the target compound’s tosyl moiety).
    • Benzyl Group : 4-Chlorophenyl (electron-withdrawing) vs. 3-methoxybenzyl (electron-donating).
  • Implications: The absence of a methyl group in the benzenesulfonyl moiety may reduce steric hindrance and slightly increase solubility.

Hydrogen-Bonding and Crystallography

The target compound’s 3-methoxybenzyl group may participate in C–H···O or O–H···O interactions, influencing crystal packing. In contrast, the 4-chlorophenyl group in Compound C lacks hydrogen-bonding donors, likely resulting in weaker intermolecular interactions. Etter’s graph set analysis () could systematically compare hydrogen-bonding networks in these compounds, though specific data is absent in the provided evidence .

Data Table: Structural and Functional Comparison

Compound Core Structure Sulfonyl Group Benzyl Substituent Key Properties (Inferred)
Target Compound Dihydroquinolin-4-one 4-Methylbenzenesulfonyl 3-Methoxybenzyl High rigidity; moderate H-bonding
Compound A () Tetrahydroquinazolin-4-one N/A Bis(4-methoxyphenyl) Increased polarity; dual N-atoms
Compound B () Isochroma-3-one N/A 4-Methoxyphenyl Reduced H-bonding; oxygen-rich core
Compound C () Dihydroquinolin-4-one Benzenesulfonyl 4-Chlorophenyl Strong electron withdrawal; lower steric hindrance

Research Findings and Limitations

  • Synthesis: The target compound and its analogs (e.g., Compound C) are synthesized via palladium-catalyzed cross-coupling or sulfonylation, as seen in and .
  • Biological Activity: No direct activity data is available in the provided evidence. However, the tosyl group in the target compound is associated with kinase inhibition in related derivatives, whereas benzenesulfonyl groups (Compound C) are less common in such roles .

Biological Activity

6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H25N2O5S
  • Molecular Weight : 429.51 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may function as an inhibitor of key enzymes involved in cancer cell proliferation and survival. Specifically, studies suggest that it may inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression associated with cancer progression .

Cytotoxicity and Antiproliferative Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • In vitro Studies : The compound exhibited significant antiproliferative activity against K562 cells (a human leukemia cell line), with an IC50 value of approximately 0.66 μM . This indicates a potent ability to inhibit cell growth at relatively low concentrations.
  • Comparative Analysis : When compared to standard chemotherapeutics like verapamil, the compound demonstrated enhanced activity with a ratio factor indicating stronger effects on multidrug-resistant cell lines .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Activity : A study evaluated the anticancer properties of related quinoline derivatives, revealing that modifications in the structure significantly influenced their potency against various cancer types. The findings suggested that the sulfonyl group enhances the compound's interaction with target proteins involved in cancer cell survival .
  • Synergistic Effects : Research indicates that combining this compound with other anticancer agents could lead to synergistic effects, enhancing overall therapeutic efficacy. For instance, when used alongside traditional chemotherapeutics, it may lower the effective doses required for treatment .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins such as tubulin and HDACs, suggesting potential pathways through which it exerts its cytotoxic effects .

Tables Summarizing Key Data

Cell Line IC50 Value (μM) Activity Type
K5620.66Antiproliferative
MDA-MB-2311.4Anticancer
HeLa0.15Antiproliferative

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one?

Methodological Answer: Synthesis optimization should prioritize catalytic systems and reaction conditions. For example:

  • Catalyst Screening : Use Lewis acids (e.g., indium(III) chloride) to accelerate cyclization, as demonstrated in similar quinoline derivatives .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield via microwave irradiation (e.g., 360 W for 5 minutes), which minimizes side reactions .
  • Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while di-isopropylether aids in crystallization .
  • Validation : Confirm purity via HPLC and structural integrity via 1^1H/13^{13}C-NMR.

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

Methodological Answer:

  • Crystallography : Use X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Spectroscopic Profiling : Combine IR (for functional groups), NMR (for proton environments), and mass spectrometry (for molecular weight).
  • Solubility/Stability Tests : Conduct pH-dependent solubility studies in aqueous/organic matrices (e.g., PBS, DMSO) and assess thermal stability via TGA/DSC .

Q. What are the best practices for evaluating the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Partition Coefficient (LogP) : Calculate via reverse-phase HPLC or computational tools (e.g., XlogP3) to predict membrane permeability .
  • Buffer Compatibility : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours.
  • Light/Temperature Sensitivity : Store samples under controlled conditions (e.g., -20°C, amber vials) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations or molecular docking to identify binding conformations conflicting with experimental data .
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic inhibition, cell-based assays) to rule out false positives .
  • Meta-Analysis : Compare results with structurally analogous quinolines (e.g., 2-chloro-6,7-dimethylquinolin-3-yl derivatives) to isolate substituent effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Environmental Partitioning : Measure octanol-water (Kow) and soil adsorption coefficients (Kd) to model bioaccumulation .
  • Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated ecosystems (e.g., microbial consortia, UV exposure) .
  • Ecotoxicity Screening : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (AUC, Cmax) and tissue distribution via radiolabeling or LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry to detect active/inactive metabolites altering efficacy .
  • Dose-Response Refinement : Apply Hill slope analysis to reconcile potency differences between cell lines and animal models .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with SILAC) to identify binding proteins .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) or ITC to quantify binding affinity and thermodynamics .
  • Pathway Analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling cascades .

Q. How to design a study investigating the compound’s interaction with catalytic systems?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., PdCl2_2(PPh3_3)2_2) for cross-coupling reactions, noting yield and regioselectivity .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in catalytic cycles .
  • In Situ Spectroscopy : Monitor reactions via Raman or FTIR to identify intermediates and transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.